An In-depth Technical Guide to the Physical and Chemical Properties of Oxybenzone-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Oxybenzone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybenzone-d5 is the deuterated form of Oxybenzone (Benzophenone-3), a widely used organic compound primarily known for its application as a UV filter in sunscreens and other personal care products. The substitution of five hydrogen atoms with deuterium atoms on the phenyl ring makes Oxybenzone-d5 a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of Oxybenzone-d5, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of Oxybenzone-d5 are largely comparable to those of its non-deuterated counterpart, with the primary distinction being its higher molecular weight due to the presence of deuterium. The properties of both compounds are summarized in the table below for easy comparison.
| Property | Oxybenzone-d5 | Oxybenzone |
| Chemical Formula | C₁₄H₇D₅O₃ | C₁₄H₁₂O₃ |
| Molecular Weight | 233.27 g/mol [1] | 228.24 g/mol [1] |
| Appearance | White to off-white or light yellow powder | Pale yellow crystalline powder[1] |
| Melting Point | Data not available (expected to be similar to Oxybenzone) | 62-64 °C[1] |
| Boiling Point | Data not available (expected to be similar to Oxybenzone) | 150-160 °C at 5 mmHg |
| Solubility | Soluble in most organic solvents | Readily soluble in most organic solvents; insoluble in water. |
| CAS Number | 1219798-54-5[1] | 131-57-7 |
| Purity (Assay) | ≥98.0% (GC)[1] | ≥98% (GC) |
| Storage Temperature | 2-8°C[1] | Room temperature |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and quantification of Oxybenzone-d5 are provided below. These are generalized protocols that can be adapted for specific laboratory settings and instrumentation.
Determination of Melting Point
Objective: To determine the temperature range over which the solid Oxybenzone-d5 transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (closed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of Oxybenzone-d5 is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.
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Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
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Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
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Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of Oxybenzone-d5 in various solvents.
Materials:
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Oxybenzone-d5
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A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
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Test tubes or small vials
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Vortex mixer
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Analytical balance
Procedure (Qualitative):
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Sample Addition: A small, measured amount of Oxybenzone-d5 (e.g., 10 mg) is added to a test tube.
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Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
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Mixing: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
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Observation: The solution is visually inspected for any undissolved solid.
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Classification: The solubility is classified as:
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Soluble: If no solid particles are visible.
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Partially soluble: If some solid has dissolved but some remains.
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Insoluble: If the solid does not appear to have dissolved.
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Procedure (Quantitative - Shake-Flask Method):
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An excess amount of Oxybenzone-d5 is added to a known volume of the solvent in a sealed flask.
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The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is filtered to remove any undissolved solid.
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The concentration of Oxybenzone-d5 in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of Oxybenzone-d5.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
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Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Procedure:
-
Sample Preparation: A small amount of Oxybenzone-d5 (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer, and standard ¹H and ¹³C NMR spectra are acquired. Due to the deuterium labeling on one of the phenyl rings, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced in intensity.
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Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the remaining protons are analyzed to confirm the structure of the non-deuterated portion of the molecule. The absence of signals in the aromatic region corresponding to the deuterated phenyl ring confirms the isotopic labeling.
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²H NMR: A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms, further confirming the location of the isotopic labels.
Analysis by Mass Spectrometry
Objective: To confirm the molecular weight and isotopic enrichment of Oxybenzone-d5.
Instrumentation:
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Mass spectrometer (e.g., LC-MS, GC-MS, or high-resolution mass spectrometer)
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Appropriate chromatographic system (HPLC or GC)
Procedure:
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Sample Preparation: A dilute solution of Oxybenzone-d5 is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Injection and Separation: The sample is injected into the chromatographic system, which separates Oxybenzone-d5 from any impurities.
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Ionization and Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI, or electron ionization - EI). The mass-to-charge ratio (m/z) of the resulting ions is measured.
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Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of Oxybenzone-d5 (e.g., [M+H]⁺ at m/z 234.1 in positive ESI). The isotopic distribution of this peak can be analyzed to determine the level of deuterium enrichment. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Oxybenzone
Oxybenzone undergoes metabolism in the body, primarily through Phase I and Phase II reactions, to facilitate its excretion. The major metabolic pathways include hydroxylation, O-dealkylation, and conjugation with glucuronic acid or sulfate.[2][3]
Caption: Metabolic pathway of Oxybenzone.
Experimental Workflow for Quantitative Analysis using Oxybenzone-d5 as an Internal Standard
Oxybenzone-d5 is frequently used as an internal standard for the accurate quantification of Oxybenzone in biological and environmental samples using isotope dilution mass spectrometry. The workflow for this type of analysis is outlined below.
Caption: Workflow for quantification using a deuterated internal standard.
Endocrine Disruption Signaling Pathway of Oxybenzone
Oxybenzone has been identified as an endocrine-disrupting chemical (EDC) due to its ability to interact with hormone receptors, particularly estrogen receptors. This interaction can potentially lead to downstream effects on gene expression and cellular function.
Caption: Simplified signaling pathway of Oxybenzone as an endocrine disruptor.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
